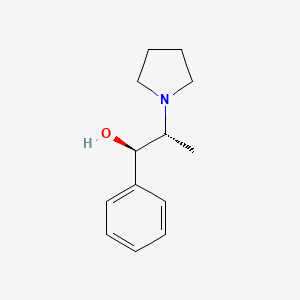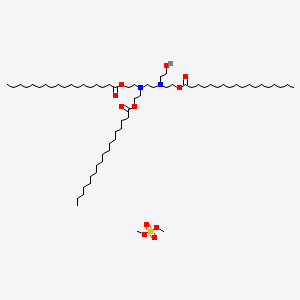
Tristearic acid, triester with 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol, methosulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex is a complex organic compound with a molecular formula of C66H132N2O11S and a molecular weight of 1161.80 g/mol. This compound is known for its unique structure, which includes stearic acid esters and ethylenedinitrilo tetraethanol units, making it a versatile chemical with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex typically involves the esterification of stearic acid with ethylenedinitrilo tetraethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete esterification, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using industrial reactors. The reaction conditions are optimized to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups. These products have distinct properties and applications in various fields .
Aplicaciones Científicas De Investigación
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate the interactions of lipids and proteins.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its ester groups can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: A similar compound used as a chelating agent and in the synthesis of metal complexes.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Another related compound with applications in metal extraction and catalysis.
Uniqueness
Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex is unique due to its combination of stearic acid esters and ethylenedinitrilo tetraethanol units, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with lipids and metal ions.
Propiedades
Número CAS |
23525-20-4 |
|---|---|
Fórmula molecular |
C66H132N2O11S |
Peso molecular |
1161.8 g/mol |
Nombre IUPAC |
2-[2-[bis(2-octadecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl octadecanoate;dimethyl sulfate |
InChI |
InChI=1S/C64H126N2O7.C2H6O4S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(68)71-59-55-65(54-58-67)52-53-66(56-60-72-63(69)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-5-7(3,4)6-2/h67H,4-61H2,1-3H3;1-2H3 |
Clave InChI |
FHQCADNVDXPSDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO.COS(=O)(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


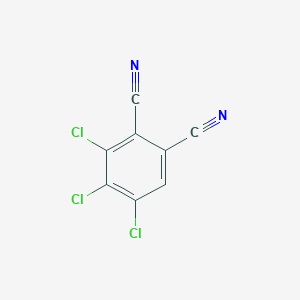
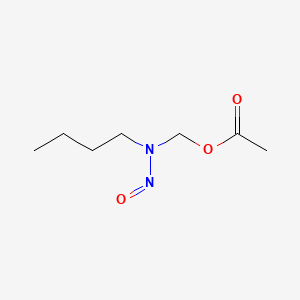
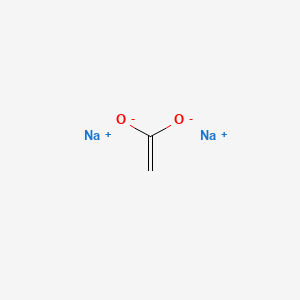
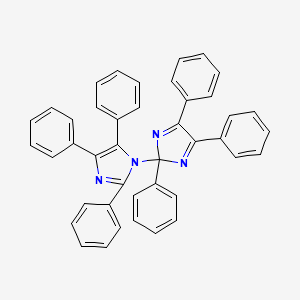
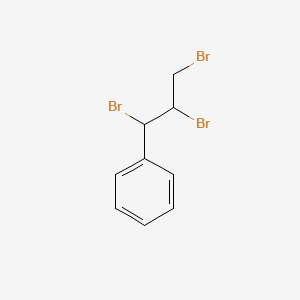
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)
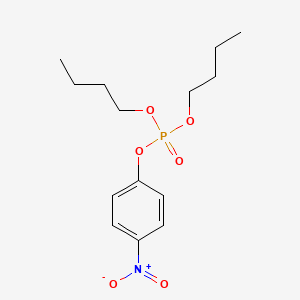
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
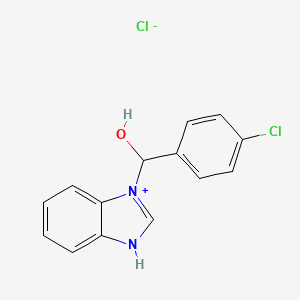
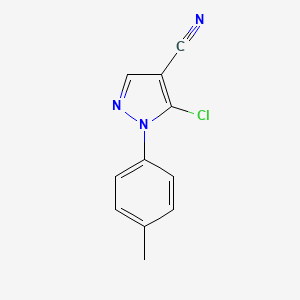

![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
